8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, also known as CPT, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the family of camptothecin analogs, which are known for their ability to inhibit the activity of the enzyme topoisomerase I.
Mechanism of Action
8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione prevents the unwinding of DNA, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which are essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. However, 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is also known to be highly toxic, which can limit its use in clinical settings. In addition, 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is prone to degradation and instability, which can make it difficult to work with in lab experiments.
Future Directions
For research include the development of more stable analogs of 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, the identification of biomarkers that can predict response to 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione treatment, and the investigation of combination therapies that can enhance the efficacy of 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-angiogenic effects of 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, which may have implications for the treatment of other diseases.
Scientific Research Applications
8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has also been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.
properties
IUPAC Name |
6-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-7-6-14(2,3)15-11-9(7)4-8(16)5-10(11)12(17)13(15)18/h4-6,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHKINNCJFAQPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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